molecular formula C18H11Cl2NO4 B3009433 9-(2,4-dichlorophenyl)-6,9-dihydro[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(5H)-one CAS No. 882747-24-2

9-(2,4-dichlorophenyl)-6,9-dihydro[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(5H)-one

Cat. No. B3009433
CAS RN: 882747-24-2
M. Wt: 376.19
InChI Key: DHFAXBQLGNOXIV-UHFFFAOYSA-N
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Description

This compound is also known as FL118, which is a novel anticancer agent . It has been shown to target drug-resistant cancer stem-like cells and overcome treatment resistance of human pancreatic cancer .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel 20-substituted (20S)-10,11-methylenedioxy-camptothecin coupled with 5-substituted uracils and other heterocyclic rings through glycine were synthesized . All the derivatives showed superior cytotoxic activities in vitro with IC50 values in the nanomolar range .


Molecular Structure Analysis

The molecular structure of this compound is complex. The PubChem database provides a detailed molecular structure . The molecular formula is C6H4O3 and the molecular weight is 124.09 g/mol .


Chemical Reactions Analysis

FL118 has been shown to bind to, dephosphorylate, and degrade the oncoprotein DDX5 (p68) to control c-Myc, survivin, and mutant Kras against colorectal and pancreatic cancer .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 124.09 g/mol, a topological polar surface area of 27.7 Ų, and a complexity of 212 .

Scientific Research Applications

Anticancer Potential

A study highlighted the synthesis of analogs of podophyllotoxins, including 6,9-dihydro-[1,3]dioxolo[4,5-g]thieno[3,4-b]quinolin-8(5H)-ones, with potential anticancer activity. This research demonstrated excellent yields, environmental friendliness, and significant implications for cancer treatment (Li, Lu, Yu, & Yao, 2015).

Synthesis and Chemical Properties

Another study focused on the synthesis of new scaffolds derived from γ-lactone-fused quinolin-4(1H)-ones, including the 9-(2,4-dichlorophenyl) compound. The research provided insights into efficient synthetic methods and potential applications in various fields (Labruère, Helissey, Desbène-Finck, & Giorgi-Renault, 2013).

Molecular Structure Analysis

Research on the conformational and configurational disorder in related compounds has been conducted, providing valuable information on the structural properties and stability of these compounds, which is essential for their application in various scientific fields (Cuervo, Abonía, Cobo, & Glidewell, 2009).

Green Chemistry Approaches

A study demonstrated the eco-compatible synthesis of related compounds using green TiO2, emphasizing environmentally friendly production methods. This advancement is crucial for sustainable scientific research and applications (Bhardwaj, Singh, & Singh, 2019).

Synthesis under Solvent-Free Conditions

Research has also been conducted on the solvent-free synthesis of novel 8-aryl-7,8-dihydro-[1,3]-dioxolo[4,5-g]quinolin-6(5H)-one compounds. This approach highlights the importance of reducing solvent use in chemical syntheses, contributing to more sustainable practices in scientific research (Xiao-xi, 2015).

Mechanism of Action

The mechanism of action of FL118 involves the inhibition of the expression of multiple antiapoptotic proteins (survivin, Mcl-1, XIAP, cIAP2) and ERCC6, a critical regulator of DNA repair, in treatment-resistant pancreatic stem-like cancer cells .

Future Directions

FL118 is a promising anticancer drug for further clinical development to effectively treat drug-resistant pancreatic cancer alone or in combination with other pancreatic cancer chemotherapeutic drugs . Future research could focus on improving the water solubility and reducing the adverse side effects of FL118 .

properties

IUPAC Name

8-(2,4-dichlorophenyl)-5,12,14-trioxa-2-azatetracyclo[7.7.0.03,7.011,15]hexadeca-1(16),3(7),9,11(15)-tetraen-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11Cl2NO4/c19-8-1-2-9(11(20)3-8)16-10-4-14-15(25-7-24-14)5-12(10)21-13-6-23-18(22)17(13)16/h1-5,16,21H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHFAXBQLGNOXIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C(C3=CC4=C(C=C3N2)OCO4)C5=C(C=C(C=C5)Cl)Cl)C(=O)O1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11Cl2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-(2,4-dichlorophenyl)-6,9-dihydro[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(5H)-one

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